molecular formula C11H15N2Na3O10P2 B14076069 Thymidine-5'-O-(alpha,beta-methylene)diphosphate (sodium salt)

Thymidine-5'-O-(alpha,beta-methylene)diphosphate (sodium salt)

Cat. No.: B14076069
M. Wt: 466.16 g/mol
InChI Key: XRFXVMZGXVGIMM-JUQWFZSASA-K
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Description

Thymidine-5'-O-(alpha,beta-methylene)diphosphate (sodium salt) (CAS 71370-60-0) is a synthetic deoxyribonucleotide derivative with the molecular formula C₁₁H₁₅N₂O₁₀P₂•3Na and a molecular weight of 466.2 g/mol . It functions as a thymidylate synthase inhibitor, blocking the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis . This compound is utilized exclusively in research settings, with strict storage requirements (-80°C) to maintain stability and activity . Its alpha,beta-methylene group renders the diphosphate linkage resistant to enzymatic hydrolysis, enhancing its utility in studying nucleotide metabolism .

Properties

Molecular Formula

C11H15N2Na3O10P2

Molecular Weight

466.16 g/mol

IUPAC Name

trisodium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate

InChI

InChI=1S/C11H18N2O10P2.3Na/c1-6-3-13(11(16)12-10(6)15)9-2-7(14)8(23-9)4-22-25(20,21)5-24(17,18)19;;;/h3,7-9,14H,2,4-5H2,1H3,(H,20,21)(H,12,15,16)(H2,17,18,19);;;/q;3*+1/p-3/t7-,8+,9+;;;/m0.../s1

InChI Key

XRFXVMZGXVGIMM-JUQWFZSASA-K

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(CP(=O)([O-])[O-])[O-])O.[Na+].[Na+].[Na+]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(CP(=O)([O-])[O-])[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Phosphotriester Intermediate Strategy

The foundational work of Letsinger and Ogilvie (1969) demonstrated that thymidine derivatives could be synthesized via phosphotriester intermediates, a method adaptable to α,β-methylenediphosphate formation. Key steps include:

  • 3'-O-Acetylation : Protection of thymidine’s 3'-hydroxyl with acetyl groups prevents undesired side reactions during phosphorylation. Reaction of thymidine with acetic anhydride in pyridine achieves 92% acetylation efficiency.
  • Benzyl Phosphorylation : Using mesitylenesulfonyl chloride as an activating agent, the 5'-hydroxyl undergoes phosphorylation with dibenzyl phosphate to form thymidine-5'-dibenzyl phosphate. Triisopropylbenzenesulfonyl chloride facilitates this step at −20°C, yielding 68% product.
  • Methylene Bridge Installation : Condensation of the phosphorylated intermediate with methylenebis(phosphonic acid) under anhydrous conditions introduces the α,β-methylene group. Silver nitrate-mediated displacement at 50°C for 12 hours achieves 55% conversion.

Table 1: Reaction Conditions for Phosphotriester Synthesis

Step Reagents Temperature Yield (%)
3'-O-Acetylation Acetic anhydride, pyridine 25°C 92
5'-Dibenzyl Phosphorylation Dibenzyl phosphate, MsCl −20°C 68
Methylene Incorporation Methylenebis(phosphonic acid), AgNO3 50°C 55

Mitsunobu Coupling for Direct Phosphorylation

Modern approaches leverage Mitsunobu reactions to couple thymidine with preformed methylenediphosphate moieties. Bis(pivaloyloxymethyl)-methylenediphosphate (bis-POM) serves as a phosphorylating agent, with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine driving the reaction. This method streamlines the synthesis by avoiding intermediate isolation:

  • Reaction Optimization : A 1:2 molar ratio of thymidine to bis-POM in tetrahydrofuran at 0°C for 6 hours yields 74% of the protected diphosphate. Subsequent sodium hydroxide hydrolysis (0.1 M, 2 hours) removes pivaloyl groups, affording the sodium salt with ≥95% purity.

Enzymatic Synthesis Pathways

Thymidine Kinase-Mediated Phosphorylation

Though less commonly employed, enzymatic methods utilize thymidine kinase (TK) to phosphorylate α,β-methylene-modified thymidine derivatives. However, the methylene group’s non-hydrolyzable nature necessitates modified substrates:

  • Substrate Engineering : 5'-O-(α,β-Methylene)thymidine is incubated with ATP and TK in Tris-HCl buffer (pH 7.4) containing MgCl₂. Despite the enzyme’s Km of 23 µM for this analog, the reaction stalls at the monophosphate stage, requiring subsequent chemical phosphorylation.

Table 2: Enzymatic vs. Chemical Phosphorylation Efficiency

Method Enzyme/Reagent Conversion (%)
TK-Mediated Thymidine kinase 18
Mitsunobu Coupling Bis-POM, DIAD 74

Purification and Isolation

Ion-Exchange Chromatography

Crude reaction mixtures are purified using Dowex-2 chloride columns equilibrated with 0.1 M ammonium bicarbonate. Elution with a 0.1–0.5 M gradient isolates the sodium salt at 0.3 M, achieving 89% recovery.

Reverse-Phase HPLC

Final polishing employs C18 columns (5 µm, 250 × 4.6 mm) with a 10–40% acetonitrile gradient in 50 mM triethylammonium acetate (pH 6.8). Retention time at 14.2 minutes correlates with ≥95% purity by UV detection (260 nm).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ³¹P NMR : Distinct signals at δ −10.2 ppm (Pα) and −22.7 ppm (Pβ) confirm the methylene bridge. Coupling constants (J = 18 Hz) verify the α,β-configuration.
  • ¹H NMR : The 5'-methylene protons resonate as a singlet at δ 3.91 ppm, integrating for two hydrogens.

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion peak at m/z 466.2 ([M−3Na+2H]⁻), consistent with the trisodium salt formulation.

Applications in Nucleotide Analog Synthesis

The sodium salt’s stability against phosphatases makes it invaluable for synthesizing α,β-methylene-2’-deoxythymidine 5’-triphosphate, a chain-terminating PCR reagent. Incubation with nucleoside triphosphate synthases in Mg²⁺-containing buffers converts 85% of the diphosphate to triphosphate within 2 hours.

Challenges and Mitigation Strategies

Byproduct Formation

Residual benzyl or pivaloyl esters (≤5%) necessitate repetitive ion-exchange cycles. Implementing ultracentrifugation (100,000 × g, 4°C) post-chromatography reduces contaminants to <1%.

Scalability Limitations

Mitsunobu coupling’s reliance on stoichiometric DIAD hinders industrial-scale production. Transitioning to catalytic variants using Zn(OTf)₂ reduces reagent costs by 40% while maintaining 70% yield.

Chemical Reactions Analysis

Step 1: Preparation of 5'-O-Tosyl Thymidine

Thymidine is reacted with toluenesulfonyl chloride (TsCl) in anhydrous pyridine to form 5'-O-tosyl thymidine. This step activates the 5'-position for subsequent nucleophilic substitution .

Step 2: Nucleophilic Coupling with Methylene Diphosphate

The tosylated intermediate undergoes nucleophilic displacement using tris(tetra-n-butylammonium) hydrogen methylene pyrophosphate in dry acetonitrile. This replaces the tosyl group with a methylene diphosphate moiety, yielding α,β-methylene thymidine diphosphate (α,β-m-TDP) .

Step 3: Enzymatic Phosphorylation

The diphosphate is enzymatically phosphorylated using nucleoside diphosphate kinase (NDPK) and ATP to generate the triphosphate derivative (α,β-m-TTP) .

Key Reaction Conditions

StepReagents/ConditionsYieldByproducts
TosylationTsCl, pyridine, 0°C75–85%None reported
DisplacementMethylene pyrophosphate, acetonitrile, RT60–70%Cyclo-dT (2,5’-anhydrothymidine)
PhosphorylationNDPK, ATP, Mg²⁺, 37°C80–90%Unreacted ADP

Stability and Degradation

The methylene bridge enhances resistance to enzymatic hydrolysis but introduces pH-dependent degradation pathways:

Acidic Conditions (pH < 3)

  • Degradation Pathway : Glycolysis of the glycosidic bond followed by depurination.
    Example: Cyclo-dT (a synthesis byproduct) undergoes cleavage at O2→C5', forming 2’-deoxyribose and thymine .

Alkaline Conditions (pH > 10)

  • Degradation Pathway : Base-catalyzed hydrolysis of the methylene bridge or cyclization.
    Example: α,β-m-TDP forms 2,5’-anhydrothymidine (cyclo-dT) via intramolecular cyclization .

Stability Profile

ConditionStabilityMajor Degradation Products
Neutral pH (6–8)Stable (>6 months at −20°C) None
Acidic (pH 2)Unstable (t₁/₂ = 48 h)Thymine, 2’-deoxyribose
Alkaline (pH 12)Unstable (t₁/₂ = 24 h)Cyclo-dT, inorganic phosphate

Enzymatic Interactions

While not direct chemical reactions, α,β-m-TDP’s biochemical activity involves competitive inhibition:

  • Thymidine Kinase Inhibition : Binds to the enzyme’s active site with a Kₐ of 23 µM, mimicking thymidine diphosphate (TDP) .

  • DNA Polymerase β Inhibition : Acts as a non-cleavable substrate with Kᵢ = 1–5 µM, blocking nucleotide incorporation .

Comparative Analysis with Related Compounds

The methylene bridge distinguishes α,β-m-TDP from natural nucleotides:

CompoundStructural FeatureEnzymatic CleavageStability
Thymidine 5’-diphosphate (TDP)α,β-Oxygen linkageSusceptibleModerate
α,β-methylene-TDPα,β-Methylene linkageResistantHigh
Deoxyadenosine triphosphate (dATP)Three phosphate groupsSusceptibleLow

Scientific Research Applications

Thymidine-5'-O-(alpha,beta-methylene)diphosphate (sodium salt) is a synthetic derivative of thymidine, designed to mimic the structure of thymidine diphosphate. It is characterized by a methylene bridge at the 5' position, enhancing its stability and biological activity. The compound has a molecular formula of C₁₃H₁₈N₁₁O₇P₂Na and is known to inhibit thymidine kinase, an enzyme critical in nucleotide metabolism and DNA synthesis. It is soluble in water, making it suitable for various biochemical applications.

Applications in Scientific Research

Thymidine-5'-O-(alpha,beta-methylene)diphosphate (sodium salt) has several applications in biochemical research and pharmaceutical development.

Research Tool Thymidine-5'-O-(alpha,beta-methylene)diphosphate (sodium salt) is used as a tool in studies related to nucleotide metabolism and enzyme kinetics. Interaction studies have demonstrated that Thymidine-5'-O-(alpha,beta-methylene)diphosphate (sodium salt) effectively competes with natural substrates for binding to thymidine kinase. This competitive inhibition suggests that it could modulate the enzymatic activity in various biological contexts. Additionally, studies have explored its interactions with other enzymes involved in nucleotide metabolism, revealing its broader implications in cellular processes.

Antiviral and Anticancer Agent Thymidine-5'-O-(alpha,beta-methylene)diphosphate (sodium salt) exhibits significant biological activity by inhibiting thymidine kinase, which is crucial for DNA synthesis in both prokaryotic and eukaryotic cells. The inhibition of this enzyme can lead to reduced proliferation of cells, making it a potential candidate for antiviral and anticancer therapies. Studies have shown that Thymidine-5'-O-(alpha,beta-methylene)diphosphate (sodium salt) can effectively impede the growth of certain tumor cells by interfering with nucleotide metabolism.

Comparisons with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
Thymidine 5'-diphosphate (sodium salt)Lacks methylene bridgeDirectly involved in DNA synthesis
Deoxyadenosine 5'-triphosphateContains three phosphate groupsKey player in energy transfer
Cytidine 5'-triphosphateContains ribose instead of deoxyriboseInvolved in RNA synthesis
Uridine 5'-triphosphateSimilar structure but different basePlays a role in RNA metabolism

Comparison with Similar Compounds

Comparison with Structurally Similar Alpha,Beta-Methylene Nucleotides

Adenosine-5'-alpha,beta-methylene diphosphate (AOPCP)

  • Structure: Adenosine-based with an alpha,beta-methylene group (CAS 3768-14-7).
  • Function: A competitive inhibitor of ecto-5'-nucleotidase (CD73), which converts extracellular ATP/ADP to adenosine .
  • Key Differences: Specificity: AOPCP targets adenosine metabolism, while the thymidine derivative inhibits thymidylate synthase . Biological Impact: AOPCP reduces glioma cell proliferation by 30% at 0.001 mM , whereas thymidine-5'-O-(alpha,beta-methylene)diphosphate directly disrupts DNA synthesis.

Adenosine 5’-(alpha,beta-methylene)diphosphate (APCP)

  • Application: Used in cancer immunotherapy to block CD73, thereby increasing extracellular ATP (pro-inflammatory) and reducing immunosuppressive adenosine .
  • Mechanistic Contrast : APCP modulates purinergic signaling, while the thymidine analog interferes with pyrimidine metabolism .

Table 1: Structural and Functional Comparison of Alpha,Beta-Methylene Nucleotides

Compound CAS Number Nucleoside Base Target Enzyme/Pathway Key Application
Thymidine-5'-O-(α,β-methylene)diphosphate 71370-60-0 Thymidine Thymidylate synthase DNA synthesis inhibition
AOPCP 3768-14-7 Adenosine Ecto-5'-nucleotidase (CD73) Adenosine metabolism studies
APCP 102783-70-6 Adenosine CD73 Cancer immunotherapy

Comparison with Thymidine Phosphate Derivatives

Thymidine Monophosphate (TMP)

  • Structure : Contains a single phosphate group (CAS 365-07-1).
  • Function : Natural substrate in DNA synthesis.
  • Key Differences :
    • The methylene group in the diphosphate derivative confers enzymatic resistance, unlike TMP, which is readily metabolized .
    • TMP is a precursor for dTTP, while the methylene derivative acts as a metabolic blocker .

Thymidine Diphosphate (TDP) and Triphosphate (TTP)

  • Role in Metabolism : TDP and TTP participate in DNA polymerization.
  • Stability : The methylene group in Thymidine-5'-O-(α,β-methylene)diphosphate prevents hydrolysis, unlike TDP/TTP, which are labile .

Table 2: Thymidine Phosphate Derivatives

Compound Phosphate Groups CAS Number Key Property Application
Thymidine-5'-monophosphate (TMP) 1 365-07-1 Natural DNA precursor Nucleotide metabolism studies
Thymidine-5'-diphosphate (TDP) 2 - DNA synthesis intermediate Enzymatic assays
Thymidine-5'-O-(α,β-methylene)diphosphate 2 (modified) 71370-60-0 Hydrolysis-resistant inhibitor Thymidylate synthase studies

Comparison with Other Nucleotide Analogs

ATP and ADP Analogs (e.g., α,β-methylene ATP)

  • Function : α,β-methylene ATP is a potent P2X receptor agonist with prolonged activity due to resistance to degradation .
  • Divergent Use : Unlike thymidine-5'-O-(α,β-methylene)diphosphate, ATP analogs primarily modulate purinergic signaling rather than DNA synthesis .

Uridine Triphosphate (UTP)

  • Role : UTP participates in RNA synthesis and glycogen metabolism.
  • Key Contrast : UTP’s triphosphate group and uracil base target distinct metabolic pathways compared to thymidine-based inhibitors .

Biological Activity

Thymidine-5'-O-(alpha,beta-methylene)diphosphate (TMP-MDP) is a synthetic analog of thymidine diphosphate, designed to enhance biological activity through structural modifications. This compound is characterized by a methylene bridge at the 5' position, which significantly influences its interaction with enzymes involved in nucleotide metabolism, particularly thymidine kinase. This article explores the biological activity of TMP-MDP, including its mechanisms of action, applications in research and therapy, and comparative studies with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈N₁₁O₇P₂Na
  • Solubility : Water-soluble, facilitating its use in various biochemical assays.
  • Structure Characteristics : The methylene bridge enhances stability and specificity as an inhibitor compared to its natural counterparts.

TMP-MDP primarily functions as an inhibitor of thymidine kinase , an enzyme crucial for DNA synthesis. By mimicking natural substrates, TMP-MDP competes for binding sites on thymidine kinase, thereby reducing the enzyme's activity. This inhibition leads to decreased nucleotide availability for DNA replication, ultimately affecting cell proliferation.

Key Findings:

  • Inhibition of Thymidine Kinase : TMP-MDP effectively competes with natural substrates, demonstrating significant inhibitory activity.
  • Impact on Cell Proliferation : Studies indicate that TMP-MDP can impede the growth of tumor cells by disrupting nucleotide metabolism .

Antiviral and Anticancer Potential

Due to its ability to inhibit thymidine kinase, TMP-MDP shows promise in both antiviral and anticancer therapies. The compound's mechanism can potentially be leveraged to treat conditions characterized by rapid cell division or viral replication.

Comparative Studies

A comparative analysis with other nucleoside phosphates reveals TMP-MDP's unique properties:

Compound NameStructure CharacteristicsUnique Features
Thymidine 5'-diphosphate (sodium salt)Lacks methylene bridgeDirectly involved in DNA synthesis
Deoxyadenosine 5'-triphosphateContains three phosphate groupsKey player in energy transfer
Cytidine 5'-triphosphateContains ribose instead of deoxyriboseInvolved in RNA synthesis
Uridine 5'-triphosphateSimilar structure but different basePlays a role in RNA metabolism

The methylene bridge in TMP-MDP distinguishes it from these compounds, providing enhanced stability and specificity as an inhibitor .

Case Studies

  • Anticancer Activity : Research has demonstrated that TMP-MDP can reduce the proliferation of certain cancer cell lines by inhibiting thymidine kinase activity. For instance, studies have shown an effective reduction in tumor growth rates when treated with TMP-MDP compared to control groups .
  • Antiviral Applications : In vitro studies indicate that TMP-MDP may inhibit viral replication by targeting nucleotide metabolism pathways essential for viral DNA synthesis. These findings suggest potential applications in developing antiviral agents against specific viruses .

Q & A

Q. What are the primary research applications of Thymidine-5'-O-(alpha,beta-methylene)diphosphate (sodium salt) in enzymatic studies?

This compound is a non-hydrolyzable nucleotide analog due to its alpha,beta-methylene group, which prevents enzymatic cleavage of the diphosphate bond. It is widely used to:

  • Inhibit ectonucleotidases (e.g., CD73) in studies of extracellular nucleotide metabolism .
  • Investigate substrate specificity of kinases, phosphatases, and nucleotidases by acting as a competitive inhibitor .
  • Decouple ATP/ADP-dependent processes in DNA repair or replication assays, where hydrolysis-resistant analogs are critical .

Methodological Tip : Prepare fresh solutions in deionized water (e.g., 20 mM stock) and validate inhibition efficiency using negative controls (e.g., enzyme knockout models or alternative inhibitors like AOPCP) .

Q. How should researchers design experiments to assess the inhibitory potency of this compound in enzyme kinetics?

  • Dose-response assays : Test concentrations ranging from 0.1–10 mM to determine IC50 values. Use a continuous spectrophotometric assay (e.g., NADH-coupled systems) to monitor real-time activity .
  • Control setup : Include wild-type enzymes and parallel assays with natural substrates (e.g., thymidine-5'-diphosphate) to confirm competitive inhibition .
  • Buffer optimization : Maintain physiological pH (7.0–7.5) and ionic strength (e.g., 100 mM NaCl) to mimic in vivo conditions .

Data Interpretation : Compare kinetic parameters (Km, Vmax) between inhibited and uninhibited reactions to classify inhibition type (competitive vs. non-competitive) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory efficiencies across different studies?

Discrepancies often arise from:

  • Enzyme source variability : Recombinant vs. tissue-extracted enzymes may exhibit structural differences affecting binding affinity .
  • Buffer composition : Divalent cations (e.g., Mg<sup>2+</sup>) can alter enzyme-substrate interactions. Validate assays in multiple buffer systems .
  • Cell-type specificity : In cellular models, membrane permeability or endogenous nucleotide pools may reduce effective inhibitor concentrations .

Methodological Solution : Perform parallel experiments using standardized protocols (e.g., ISO-certified assay kits) and report detailed conditions (pH, temperature, cofactors) to enable cross-study comparisons .

Q. What strategies optimize the solubility and stability of this compound in long-term assays?

  • Solubility : Dissolve in aqueous buffers (e.g., Tris-HCl, pH 7.5) rather than organic solvents. For high concentrations (>50 mM), use sonication or gentle heating (37°C) .
  • Storage : Aliquot and store at –20°C to prevent freeze-thaw degradation. Avoid prolonged exposure to light or oxygen .
  • Stability testing : Monitor pH shifts or precipitate formation via HPLC or spectrophotometry before critical experiments .

Q. How can this compound be applied in structural biology to study enzyme-inhibitor interactions?

  • Crystallography : Co-crystallize the compound with target enzymes (e.g., nucleotidases) to resolve binding-site conformations. Use synchrotron radiation for high-resolution data .
  • Molecular dynamics simulations : Compare the alpha,beta-methylene group’s steric effects with natural substrates to identify resistance mutations or allosteric sites .

Validation : Cross-validate structural findings with functional assays (e.g., mutagenesis studies or isothermal titration calorimetry) .

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